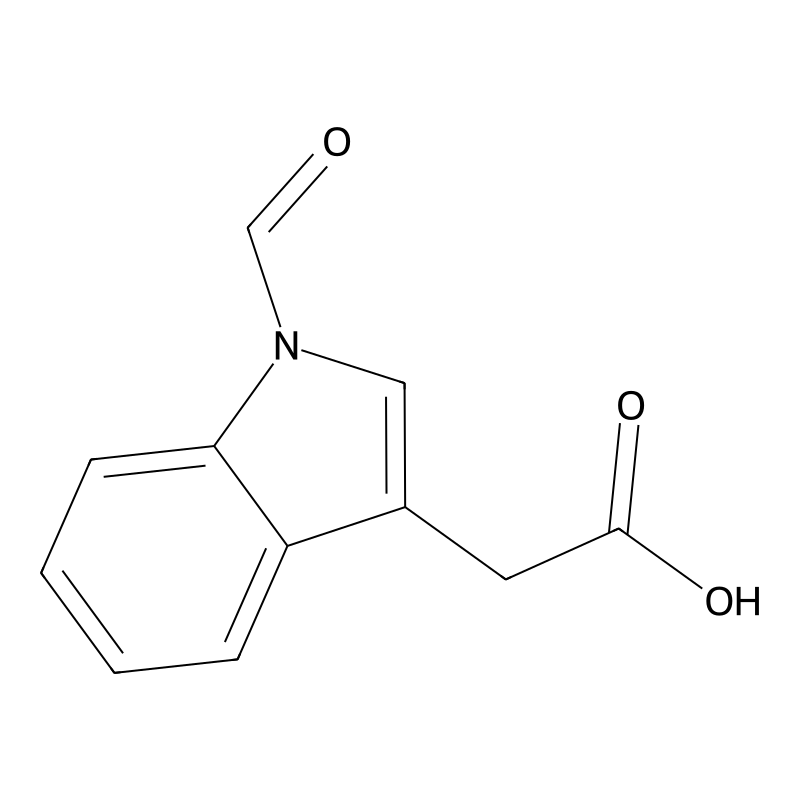

(1-Formyl-1H-indol-3-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Here's what we can find in scientific literature:

(1-Formyl-1H-indol-3-yl)acetic acid is a compound that features an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of a formyl group (-CHO) and an acetic acid moiety (-COOH) attached to the indole structure. The systematic name indicates that the formyl group is at the 1-position, and the acetic acid is at the 3-position of the indole. This compound belongs to a class of derivatives known for their diverse biological activities and potential applications in pharmaceuticals.

The biological activity of (1-Formyl-1H-indol-3-yl)acetic acid has been explored in various studies. Compounds with indole structures are often associated with significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. For example, similar compounds such as indole-3-acetic acid have been shown to exhibit auxin-like effects in plants and potential therapeutic effects in mammals by influencing cell signaling pathways involved in apoptosis and inflammation .

(1-Formyl-1H-indol-3-yl)acetic acid can be synthesized through several methods:

- Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde to yield indoles, which can then be formylated using formic acid or other formylating agents.

- Wilsmeier-Haack Reaction: This method allows for the introduction of a formyl group into indole derivatives by reacting them with phosphorus oxychloride and dimethylformamide.

- Direct Formylation: Indole derivatives can be directly reacted with acetic anhydride or acetyl chloride followed by hydrolysis to yield (1-Formyl-1H-indol-3-yl)acetic acid.

These methods provide flexibility in synthesizing this compound with varying yields and purities depending on reaction conditions.

(1-Formyl-1H-indol-3-yl)acetic acid has potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or microbial infections.

- Agricultural Chemicals: As an auxin analog, it could be investigated for use in plant growth regulation.

- Chemical Intermediates: It can be utilized as an intermediate in organic synthesis for producing more complex indole derivatives.

Interaction studies involving (1-Formyl-1H-indol-3-yl)acetic acid often focus on its binding affinity to biological targets such as enzymes or receptors involved in signaling pathways. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, research on related compounds indicates that they may interact with protein complexes involved in gene regulation and apoptosis .

Several compounds share structural similarities with (1-Formyl-1H-indol-3-yl)acetic acid, each exhibiting unique properties:

| Compound Name | Structure Description | Unique Properties |

|---|---|---|

| Indole-3-acetic acid | Indole ring with acetic acid | Major plant hormone involved in growth regulation |

| 5-Hydroxyindoleacetic acid | Indole ring with hydroxymethyl group | Metabolite of serotonin; involved in neurotransmission |

| 2-(1H-Indol-3-yl)acetic acid | Indole ring with acetic acid | Exhibits anti-inflammatory properties |

| 3-Indolepropionic acid | Indole ring with propionic acid | Antioxidant properties; neuroprotective effects |

Each of these compounds has distinct biological activities and applications, showcasing the versatility of indole derivatives in medicinal chemistry.